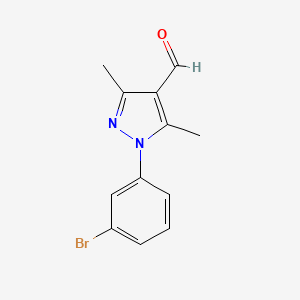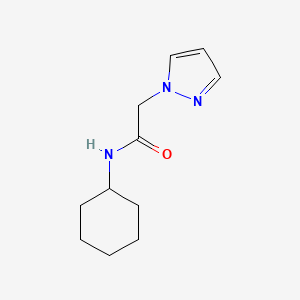
4-amino-6-(2-tienil)piridazin-3(2{H})-ona
Descripción general
Descripción
4-amino-6-(2-thienyl)pyridazin-3(2{H})-one is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal: propiedades anticancerígenas
Los derivados del tiofeno, incluido el compuesto en cuestión, se han estudiado por sus posibles propiedades anticancerígenas. La estructura del tiofeno permite la síntesis de compuestos que pueden interactuar con varios objetivos biológicos. Por ejemplo, ciertos derivados del tiofeno han demostrado eficacia en la inhibición del crecimiento de las células cancerosas al interferir con la división celular y al inducir la apoptosis .
Ciencia de materiales: semiconductores orgánicos
En el campo de la ciencia de los materiales, las moléculas basadas en tiofeno son significativas en el desarrollo de semiconductores orgánicos. Las propiedades electrónicas del tiofeno permiten su uso en la creación de transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED), que son fundamentales para el avance de la electrónica flexible .
Inhibición de la corrosión
Los derivados del tiofeno también se utilizan como inhibidores de la corrosión en la química industrial. Forman capas protectoras sobre los metales, evitando la oxidación y la degradación. Esta aplicación es crucial para extender la vida útil de las estructuras y componentes metálicos en diversas industrias .
Farmacología: efectos antiinflamatorios y antimicrobianos
El compuesto se ha asociado con efectos antiinflamatorios y antimicrobianos. Los derivados del tiofeno pueden modular las vías biológicas que conducen a la inflamación, proporcionando alivio en condiciones como la artritis. Además, exhiben propiedades antimicrobianas, lo que los convierte en candidatos para el desarrollo de nuevos antibióticos .
Aplicaciones anestésicas
Algunos derivados del tiofeno se utilizan en entornos médicos como anestésicos. Por ejemplo, la articaína, que contiene un anillo de tiofeno, es un anestésico dental de uso común en Europa. Actúa como un bloqueador de los canales de sodio dependientes de voltaje, proporcionando alivio del dolor localizado .
Mecanismo De Acción
Target of Action
The compound 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one, also known as 5-amino-3-thiophen-2-yl-1H-pyridazin-6-one, is a heterocyclic compound that contains two adjacent nitrogen atoms Similar pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It is known that various pyridazine-based scaffolds have been utilized in medicinal chemistry for their physiological effects .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Result of Action
It is known that pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities .
Propiedades
IUPAC Name |
5-amino-3-thiophen-2-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKZKXSWZTOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


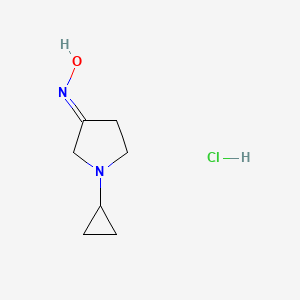

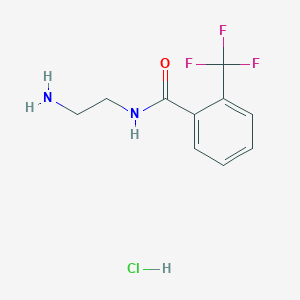

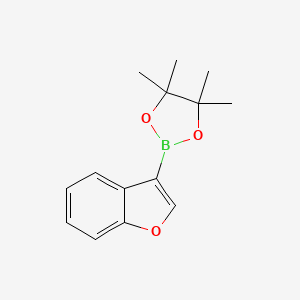

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1518751.png)
![2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1518752.png)
![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)
![2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1518756.png)
![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)
![4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one](/img/structure/B1518760.png)
